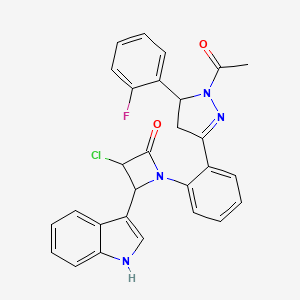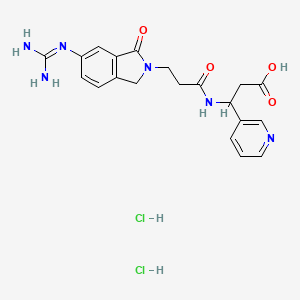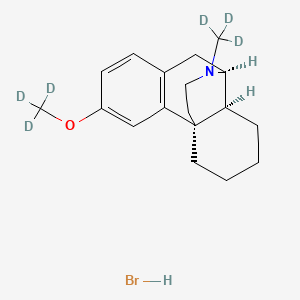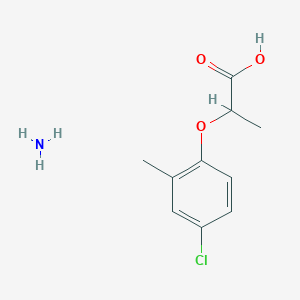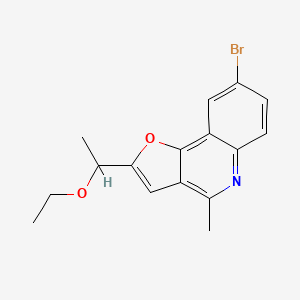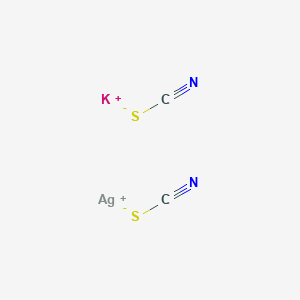
Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 2-((4-(fenilmetil)-1-piperazinil)metil)-, éster metílico es un compuesto orgánico complejo con una estructura única que combina un derivado del ácido benzoico con un anillo de piperazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido benzoico, 2-((4-(fenilmetil)-1-piperazinil)metil)-, éster metílico típicamente implica la reacción de derivados del ácido benzoico con compuestos de piperazina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de esterificación a gran escala, donde el ácido benzoico se hace reaccionar con metanol en condiciones controladas. El derivado de piperazina se introduce luego a través de una serie de reacciones químicas, a menudo involucrando el uso de solventes y catalizadores para optimizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido benzoico, 2-((4-(fenilmetil)-1-piperazinil)metil)-, éster metílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados del ácido benzoico con grupos adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos más saturados.
Aplicaciones Científicas De Investigación
El ácido benzoico, 2-((4-(fenilmetil)-1-piperazinil)metil)-, éster metílico tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Estudiado por su posible actividad biológica, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente por sus interacciones con los objetivos biológicos.
Industria: Utilizado en la producción de varios productos químicos, incluidos los farmacéuticos y los agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 2-((4-(fenilmetil)-1-piperazinil)metil)-, éster metílico implica su interacción con objetivos moleculares específicos. El anillo de piperazina puede interactuar con receptores o enzimas, potencialmente modulando su actividad. La parte del ácido benzoico también puede contribuir a la actividad biológica general del compuesto al interactuar con diferentes vías moleculares.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido benzoico, 4-metil-, éster metílico: Un derivado éster más simple del ácido benzoico.
Ácido benzoico, 2-benzoil-, éster metílico: Otro derivado éster con un patrón de sustitución diferente.
Ácido benzoico, 2-metoxi-, éster metílico: Un derivado éster con un grupo metoxi.
Unicidad
El ácido benzoico, 2-((4-(fenilmetil)-1-piperazinil)metil)-, éster metílico es único debido a la presencia del anillo de piperazina, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
144055-26-5 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
methyl 2-[(4-benzylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-18(19)16-22-13-11-21(12-14-22)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Clave InChI |
MYPGWNLQXWVQBW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


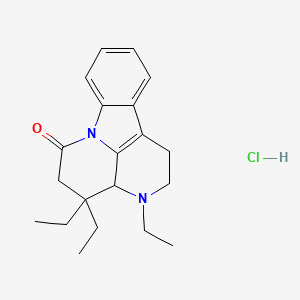
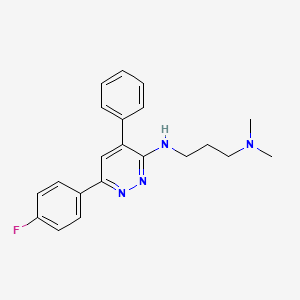
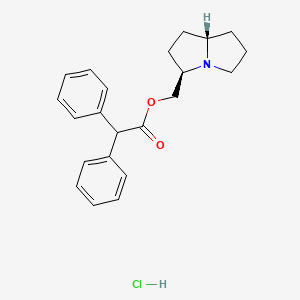
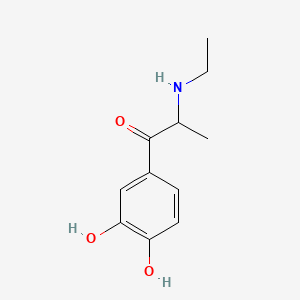
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
